2-(5,5-dimethyl-15-oxo-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the core pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine structure, followed by the introduction of the acetamide group and the 4-methylphenyl substituent. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide include other heterocyclic compounds with similar structural motifs, such as:
- Pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidines
- Pyrimidinylacetamides
- Furo[3,2-d]pyrimidines
Uniqueness
What sets 2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylphenyl)acetamide apart is its unique combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
896596-56-8 |
---|---|
Molecular Formula |
C23H22N4O4 |
Molecular Weight |
418.4g/mol |
IUPAC Name |
2-(5,5-dimethyl-15-oxo-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O4/c1-13-4-6-15(7-5-13)25-18(28)10-27-12-24-19-16-8-14-11-30-23(2,3)9-17(14)26-21(16)31-20(19)22(27)29/h4-8,12H,9-11H2,1-3H3,(H,25,28) |
InChI Key |
YNGFSIKLJSPWSG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=C3C=C5COC(CC5=N4)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=C3C=C5COC(CC5=N4)(C)C |
Origin of Product |
United States |
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